molecular formula C7H15NO2S B13091731 (S)-2-Amino-6-(methylthio)hexanoic acid

(S)-2-Amino-6-(methylthio)hexanoic acid

Cat. No.: B13091731
M. Wt: 177.27 g/mol
InChI Key: FBWIRBFZWNIGJC-LURJTMIESA-N
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Description

(S)-2-Amino-6-(methylthio)hexanoic acid is an amino acid derivative with a unique structure that includes a methylthio group attached to the hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-(methylthio)hexanoic acid typically involves the use of amino acids as starting materials. One common method is the esterification of amino acids using methanol and trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar esterification techniques. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-(methylthio)hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-6-(methylthio)hexanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(methylthio)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through its interaction with amino acid transporters and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methionine: An essential amino acid with a similar methylthio group.

    Cysteine: Contains a thiol group, making it chemically similar.

    Homocysteine: Structurally related with a thiol group instead of a methylthio group.

Uniqueness

(S)-2-Amino-6-(methylthio)hexanoic acid is unique due to its specific structure and the presence of both an amino group and a methylthio group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(2S)-2-amino-6-methylsulfanylhexanoic acid

InChI

InChI=1S/C7H15NO2S/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

FBWIRBFZWNIGJC-LURJTMIESA-N

Isomeric SMILES

CSCCCC[C@@H](C(=O)O)N

Canonical SMILES

CSCCCCC(C(=O)O)N

Origin of Product

United States

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